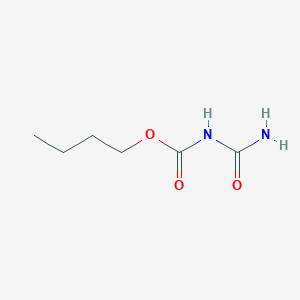






|
REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])NC(N)=O>C(O)CCC>[C:1](=[O:6])([O:7][CH2:8][CH2:9][CH2:10][CH3:11])[O:7][CH2:8][CH2:9][CH2:10][CH3:11]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(NC(=O)N)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was returned to reactor
|
|
Type
|
CUSTOM
|
|
Details
|
But, in order to remove butyl allophanate, procedures
|
|
Type
|
CUSTOM
|
|
Details
|
to withdraw butyl allophanate from the settling vessel every one hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filter out it from butanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OCCCC)(OCCCC)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |